molecular formula C6H9F3O3S B15232004 4-Hydroxy-4-(trifluoromethyl)-1lambda6-thiane-1,1-dione

4-Hydroxy-4-(trifluoromethyl)-1lambda6-thiane-1,1-dione

Katalognummer: B15232004
Molekulargewicht: 218.20 g/mol
InChI-Schlüssel: XCMBHFDPNMMTNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-4-(trifluoromethyl)-1lambda6-thiane-1,1-dione is a unique organosulfur compound characterized by the presence of a trifluoromethyl group and a thiane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-(trifluoromethyl)-1lambda6-thiane-1,1-dione typically involves the reaction of 3,3,3-trifluoropyruvates with amidines. This reaction yields 4-Hydroxy-4-trifluoromethyl-2-imidazolin-5-ones, which can be further treated with thionyl chloride to obtain the desired compound . The reaction conditions often include the use of solvents like ethylene glycol and catalysts to facilitate the process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-4-(trifluoromethyl)-1lambda6-thiane-1,1-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride for substitution reactions and various oxidizing and reducing agents for oxidation and reduction reactions, respectively. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups replacing the trifluoromethyl group .

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-4-(trifluoromethyl)-1lambda6-thiane-1,1-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Hydroxy-4-(trifluoromethyl)-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group plays a crucial role in its reactivity and interactions with other molecules. Detailed studies on its mechanism of action are still ongoing, but it is known to affect various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Hydroxy-4-(trifluoromethyl)-1lambda6-thiane-1,1-dione is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C6H9F3O3S

Molekulargewicht

218.20 g/mol

IUPAC-Name

1,1-dioxo-4-(trifluoromethyl)thian-4-ol

InChI

InChI=1S/C6H9F3O3S/c7-6(8,9)5(10)1-3-13(11,12)4-2-5/h10H,1-4H2

InChI-Schlüssel

XCMBHFDPNMMTNX-UHFFFAOYSA-N

Kanonische SMILES

C1CS(=O)(=O)CCC1(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.